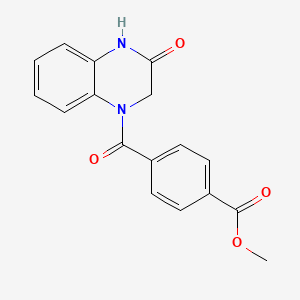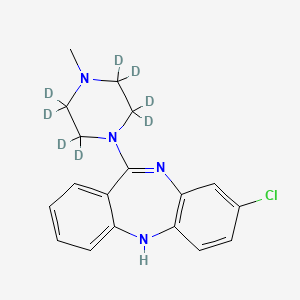
(1-甲基-3-苯基-1H-吡唑-5-基)(3-(嘧啶-4-氧基)吡咯烷-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of this compound involves the use of phosphorous oxychloride as a cyclizing agent . An alternative preparation method uses 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula: C10H11N3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxychloride in pyridine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 173.2144 . More detailed physical and chemical properties were not found in the search results.科学研究应用
Antioxidant Activity
Pyrazole derivatives have been recognized for their antioxidant properties. The ability to scavenge free radicals makes them valuable in research aimed at combating oxidative stress-related diseases. The compound could potentially be used to synthesize derivatives that exhibit good radical scavenging activity, which might be more active than standard antioxidants like ascorbic acid .
Anticancer Therapeutics
The structural motif of pyrazole is common in several anti-cancer drugs. Research has shown that certain pyrazole derivatives can be cytotoxic to various human cell lines, including colorectal carcinoma cells. This compound could be explored for its efficacy in inducing apoptosis in cancer cells, potentially leading to the development of new anticancer agents .
Autophagy and Apoptosis Mechanisms
Studies have indicated that pyrazole derivatives can activate autophagy proteins as a survival mechanism in cells. The compound could be used to further understand the role of autophagy in cellular health and disease, as well as to investigate p53-mediated apoptosis pathways .
Drug Development
Due to the wide variety of therapeutic and pharmacological properties of nitrogen-containing heterocycles like pyrazoles, they play a significant role in drug development. This compound could serve as a key structural unit in the synthesis of new drugs, particularly those targeting cancer treatment .
Molecular Simulation Studies
The compound’s derivatives could be used in molecular simulation studies to justify potent in vitro activities, such as antipromastigote activity. These studies can provide insights into the binding patterns and interactions within biological targets, which is crucial for drug design .
Supramolecular Chemistry
Pyrazole derivatives can be used to assess the existence of planar stacking columns in supramolecular structures. This compound, with its specific substituents, may help in understanding how small structural changes affect the supramolecular environment and the formation of molecular assemblies .
Green Chemistry
The synthesis of pyrazole derivatives can be optimized using green chemistry principles. This compound could be synthesized using novel catalysts that are more environmentally friendly, reducing the use of hazardous substances and promoting sustainable chemical practices .
Antileishmanial and Antimalarial Research
Pyrazole derivatives have shown potential in antileishmanial and antimalarial evaluations. The compound could be investigated for its effectiveness against these diseases, contributing to the search for new treatments and understanding of the mechanisms of action .
作用机制
Target of Action
The primary target of this compound is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function . .
Biochemical Pathways
The compound’s interaction with Tyrosine-protein phosphatase non-receptor type 1 can affect various biochemical pathways. These pathways are involved in critical cellular processes such as signal transduction, cell cycle regulation, and apoptosis. The inhibition of this enzyme can disrupt these pathways, leading to various downstream effects .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its target and the biochemical pathways it affects. Potential effects could include altered cell growth and division, disrupted signal transduction, and induced apoptosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects
属性
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23-17(11-16(22-23)14-5-3-2-4-6-14)19(25)24-10-8-15(12-24)26-18-7-9-20-13-21-18/h2-7,9,11,13,15H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINSMDAWWSCTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2969482.png)
![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)
![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2969490.png)

![2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B2969492.png)
![2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2969493.png)


![1,6-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2969496.png)

